molecular formula C19H23N3O3 B2386045 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)butanamide CAS No. 953157-60-3

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)butanamide

Cat. No.: B2386045
CAS No.: 953157-60-3
M. Wt: 341.411
InChI Key: QNYFKCILDILTAW-UHFFFAOYSA-N
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Description

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)butanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction using butanoic acid derivatives and coupling reagents such as EDCI or DCC.

    Incorporation of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the phenyl or pyridazinone moieties using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyridazinone ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: Lacks the tetrahydrofuran group.

    4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-methylbutanamide: Contains a methyl group instead of the tetrahydrofuran group.

    4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)pentanamide: Contains a pentanamide moiety instead of butanamide.

Uniqueness

The presence of the tetrahydrofuran group in 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)butanamide may confer unique properties, such as increased solubility, enhanced biological activity, or improved pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(20-14-16-8-5-13-25-16)9-4-12-22-19(24)11-10-17(21-22)15-6-2-1-3-7-15/h1-3,6-7,10-11,16H,4-5,8-9,12-14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYFKCILDILTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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